molecular formula C3H7NO3 B1340742 L-Serine-15N CAS No. 59935-32-9

L-Serine-15N

Cat. No.: B1340742
CAS No.: 59935-32-9
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-GZPBOPPUSA-N
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Description

L-Serine-15N: is an isotopically labeled form of L-serine, a non-essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is a stable isotope used in various scientific applications. L-serine itself plays a crucial role in protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system .

Mechanism of Action

Target of Action

L-Serine-15N, a non-essential amino acid, plays a central role in cellular proliferation . It is often used in NMR-based research studies to probe the structure, dynamics, and binding of biological macromolecules .

Mode of Action

This compound interacts with its targets by playing a vital role in protein synthesis and other metabolic functions . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Biochemical Pathways

L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis . It is also involved in the formation of sphingolipids in the central nervous system, which is essential for neural differentiation and survival .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . .

Biochemical Analysis

Biochemical Properties

L-Serine-15N is involved in several biochemical reactions, primarily in protein synthesis and metabolism. It serves as a precursor for the synthesis of other amino acids such as glycine and cysteine . This compound interacts with various enzymes, including serine hydroxymethyltransferase, which catalyzes the conversion of serine to glycine. Additionally, it is involved in the synthesis of phosphatidylserine, a key component of cell membranes . These interactions are essential for maintaining cellular function and integrity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of nucleotides and neurotransmitters, impacting cell function and communication . This compound also affects the production of sphingolipids, which are crucial for cell membrane structure and function. These effects are vital for the proper functioning of different cell types, including neurons and immune cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for serine hydroxymethyltransferase, facilitating the transfer of a hydroxymethyl group to tetrahydrofolate, forming glycine and 5,10-methylenetetrahydrofolate . This reaction is critical for the one-carbon metabolism pathway, which is essential for DNA synthesis and repair. This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance cognitive function and reduce neuroinflammation in animal studies . High doses may lead to adverse effects, including toxicity and disruptions in metabolic processes. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the serine-glycine pathway and the one-carbon metabolism pathway . It interacts with enzymes such as serine hydroxymethyltransferase and phosphoglycerate dehydrogenase, influencing metabolic flux and the levels of various metabolites. These interactions are crucial for maintaining cellular homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and can be incorporated into proteins and other biomolecules . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are essential for the proper functioning of metabolic pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Serine-15N can be synthesized using Na15NO2 and diethyl malonate as starting materials. The synthesis involves multiple steps, including the formation of acetamino-diethyl malonate, followed by hydrolysis and decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound often involves metabolic labeling using whole cells grown in a culture medium enriched with the isotope. Another method is cell-free labeling using lysates from Escherichia coli or wheat germ .

Chemical Reactions Analysis

Types of Reactions: L-Serine-15N undergoes various chemical reactions, including:

    Oxidation: L-Serine can be oxidized to form pyruvate and ammonia.

    Reduction: It can be reduced to form glycine.

    Substitution: It can undergo substitution reactions to form derivatives like phosphoserine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Phosphorylation reactions often use ATP and specific kinases.

Major Products:

    Oxidation: Pyruvate and ammonia.

    Reduction: Glycine.

    Substitution: Phosphoserine.

Scientific Research Applications

L-Serine-15N is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various fields:

Comparison with Similar Compounds

    L-Serine-13C3,15N: Another isotopically labeled form of L-serine, containing both carbon-13 and nitrogen-15 isotopes.

    L-Valine-15N: An isotopically labeled form of L-valine, another amino acid.

    L-Isoleucine-15N: An isotopically labeled form of L-isoleucine.

Uniqueness: L-Serine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful in studies involving nitrogen metabolism and protein synthesis. Its role in neuroprotection and potential therapeutic applications in neurological disorders further distinguishes it from other labeled amino acids .

Properties

IUPAC Name

(2S)-2-(15N)azanyl-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-GZPBOPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318039
Record name L-Serine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59935-32-9
Record name L-Serine-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59935-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Serine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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